

PF-06282999 as a myeloperoxidase inhibitor

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Compound of Interest

Compound Name: PF-06282999

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An In-depth Technical Guide to **PF-06282999**: A Myeloperoxidase Inhibitor Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in neutrophils and, to a lesser extent, in monocytes.[1] It plays a critical role in the innate immune system by catalyzing the formation of reactive oxidants, such as hypochlorous acid (HOCl), which are essential for microbial killing.[1] However, dysregulated MPO activity is implicated in the pathology of numerous inflammatory diseases, including cardiovascular conditions, by promoting oxidative stress and tissue damage.[2][3] Elevated MPO levels are a clinical biomarker for increased risk of adverse cardiovascular events.[4][5] This has driven the development of MPO inhibitors as a potential therapeutic strategy. **PF-06282999** is a potent, selective, and irreversible mechanism-based inhibitor of MPO that has been evaluated in preclinical and early clinical studies for the treatment of cardiovascular diseases.[2][6] This document provides a comprehensive technical overview of its mechanism, pharmacology, and key experimental findings.

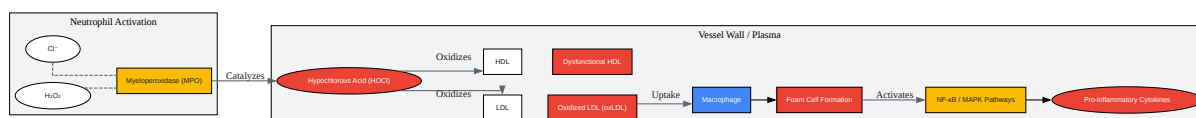
Myeloperoxidase and Its Role in Pathophysiology

MPO is released from the azurophilic granules of activated neutrophils at sites of inflammation.[7] In the presence of hydrogen peroxide (H_2O_2), MPO utilizes chloride ions (Cl^-) to produce hypochlorous acid (HOCl), a powerful oxidant.[8][9] While vital for host defense, excessive HOCl production can cause significant collateral damage to host tissues.

In the context of cardiovascular disease, MPO contributes to pathogenesis through several mechanisms:

- **Lipoprotein Oxidation:** MPO oxidizes apolipoproteins in both low-density lipoprotein (LDL) and high-density lipoprotein (HDL), promoting the formation of pro-atherogenic foam cells and impairing the protective functions of HDL.[4][8]
- **Endothelial Dysfunction:** MPO-derived oxidants can deplete the cardioprotective molecule nitric oxide (NO), leading to endothelial dysfunction.[4]
- **Plaque Instability:** MPO is found in high concentrations within vulnerable and ruptured atherosclerotic plaques, where it is believed to contribute to plaque destabilization.[10]
- **Inflammatory Signaling:** MPO can activate pro-inflammatory signaling cascades, such as the NF- κ B and MAPK pathways, perpetuating the inflammatory response.[8]

The clear association between MPO activity and disease progression establishes it as a compelling therapeutic target.[2][11]



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Caption: MPO-driven inflammatory signaling in atherosclerosis.

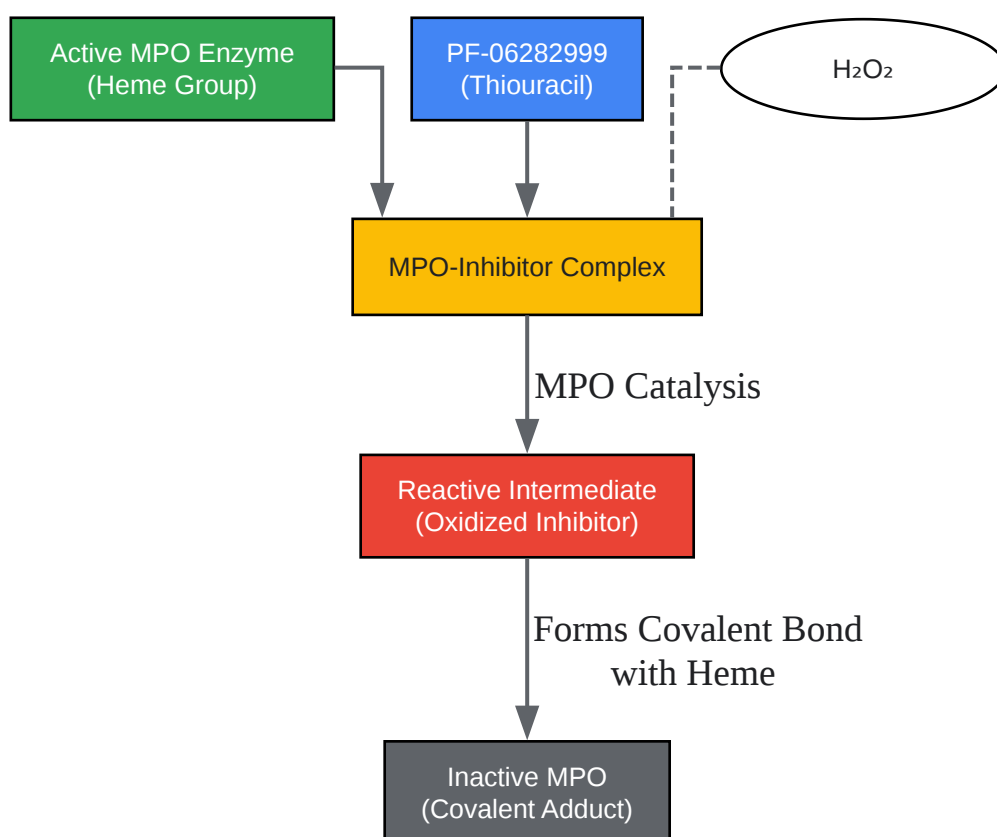
PF-06282999: A Mechanism-Based MPO Inactivator

PF-06282999, chemically known as 2-(6-(5-chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide, is a thiouracil-derived, orally bioavailable small molecule.

[6] It functions as a highly selective, irreversible inactivator of MPO.[2][12]

Mechanism of Action

PF-06282999 is a mechanism-based inhibitor, meaning it requires catalytic turnover by the MPO enzyme to become activated.[2][11] The thiouracil motif is oxidized by the MPO-H₂O₂ system, generating a reactive intermediate. This intermediate then forms a covalent, irreversible bond with the heme prosthetic group of the enzyme, rendering it catalytically inactive.[2][10] This mechanism confers high specificity, as the inhibitor is only activated in the presence of its target enzyme's activity.



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Caption: Mechanism-based inactivation of MPO by **PF-06282999**.

In Vitro and Ex Vivo Profile

PF-06282999 demonstrates potent inhibition of MPO activity in various assays. It is highly selective for MPO over other peroxidases, such as thyroid peroxidase (TPO), and does not

inhibit cytochrome P450 isoforms, indicating a low potential for drug-drug interactions.[\[2\]](#)[\[6\]](#)

Table 1: In Vitro / Ex Vivo Potency and Selectivity of **PF-06282999**

| Parameter | System | Value | Reference |
|------------------|-----------------------------------------|--------|-------------------------------------------|
| IC ₅₀ | Human Whole Blood (LPS-stimulated) | 1.9 µM | [13] [14] |
| EC ₅₀ | Plasma MPO Activity (Cynomolgus Monkey) | 3.8 µM | [13] |
| Selectivity | MPO vs. Thyroid Peroxidase (TPO) | High | [2] [11] |

| Selectivity | MPO vs. Cytochrome P450 Isoforms | High (No inhibition) |[\[2\]](#)[\[6\]](#) |

Preclinical Pharmacology

Pharmacokinetics

Pharmacokinetic studies have been conducted across multiple preclinical species, revealing good oral bioavailability and low to moderate plasma clearance.[\[6\]](#)[\[13\]](#) The compound is moderately bound to plasma proteins and shows equal distribution between plasma and red blood cells.[\[6\]](#)[\[13\]](#) Notably, **PF-06282999** is resistant to metabolic turnover, with renal excretion of the unchanged parent drug being the primary clearance mechanism.[\[6\]](#)

Table 2: Pharmacokinetic Parameters of **PF-06282999** in Preclinical Species

| Parameter | Mouse | Rat | Dog | Monkey | Reference |
|--------------------------------------------------|---------------------------------------|-------------|-------------|-------------|-----------|
| Oral Bioavailability (%) | 100 | 86 | 75 | 76 | [13] |
| T _{max} (h) | 0.78 - 1.70 (range across species) | 0.78 - 1.70 | 0.78 - 1.70 | 0.78 - 1.70 | [13] |
| t _{1/2} (h) | 0.75 - 3.3 (range across species) | 0.75 - 3.3 | 0.75 - 3.3 | 0.75 - 3.3 | [13] |
| Plasma Clearance (CL _p ; mL/min/kg) | 10.1 | 41.8 | 3.39 | 10.3 | [13] |
| Volume of Distribution (V _{dss} ; L/kg) | 0.5 - 2.1 (range across species) | 0.5 - 2.1 | 0.5 - 2.1 | 0.5 - 2.1 | [13] |

| Blood/Plasma Ratio | 1.1 | 1.1 | 0.91 | 1.2 |[13] |

Preclinical Efficacy in Atherosclerosis Model

The efficacy of **PF-06282999** was evaluated in the LDL receptor knockout (Ldlr^{-/-}) mouse model, a well-established model of hyperlipidemia and atherosclerosis.[12] While chronic treatment did not reduce the overall atherosclerotic lesion area, it significantly altered the composition of the plaque, suggesting a role in promoting plaque stability.[12][15]

Table 3: Efficacy of **PF-06282999** in Ldlr^{-/-} Mouse Model of Atherosclerosis

| Endpoint | Observation | Implication | Reference |
|-----------------------------|-----------------------|------------------------------------------------------|-------------|
| Atherosclerotic Lesion Area | No significant change | MPO inhibition may not regress existing plaque size. | [12][15] |
| Necrotic Core Area | Significantly reduced | Promotion of a more stable plaque phenotype. | [4][12][15] |

| Collagen Area | Increased | Enhanced fibrous cap integrity, reducing rupture risk. [12] |

Clinical Development

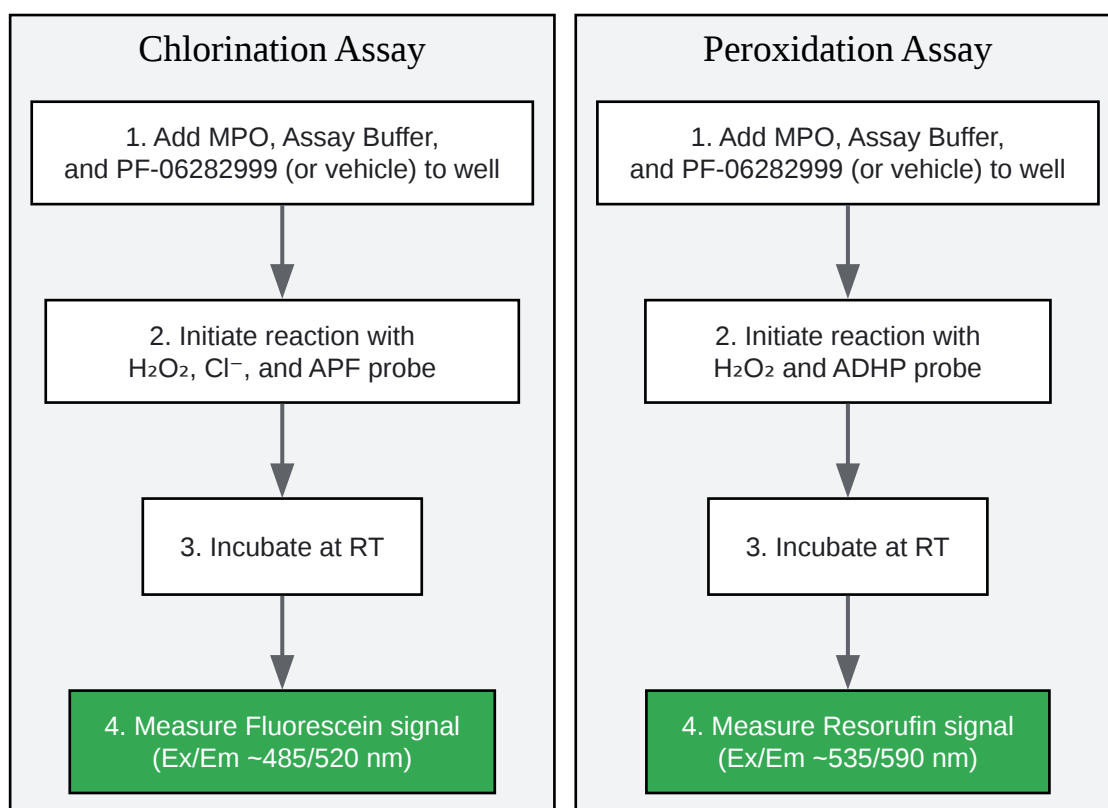
Based on its promising preclinical pharmacological and pharmacokinetic profile, **PF-06282999** was advanced into first-in-human clinical trials.[2][11] Phase 1 studies (e.g., NCT01707082, NCT01965600) were conducted in healthy volunteers to assess safety, tolerability, and pharmacokinetics at doses ranging from 20-200 mg.[6][13]

Key Experimental Protocols

In Vitro MPO Inhibition Assays

Fluorescence-based assays are commonly used to screen for MPO inhibitors by measuring either the enzyme's chlorination or peroxidation activity.[7][16]

- **Chlorination Activity Assay:** This assay uses a non-fluorescent probe, 2-[6-(4-aminophenoxy)-3-oxo-3H-xanthen-9-yl]-benzoic acid (APF). APF is selectively cleaved by MPO-generated HOCl to produce the highly fluorescent molecule fluorescein, which is measured at Ex/Em \approx 485/520 nm.[16]
- **Peroxidation Activity Assay:** This assay utilizes 10-acetyl-3,7-dihydroxyphenoxazine (ADHP), which is oxidized by the MPO/H₂O₂ system to the fluorescent product resorufin.[17] Fluorescence is monitored at Ex/Em \approx 535/590 nm.[16] The inhibitor's potency is determined by its ability to reduce the rate of fluorescent product formation.



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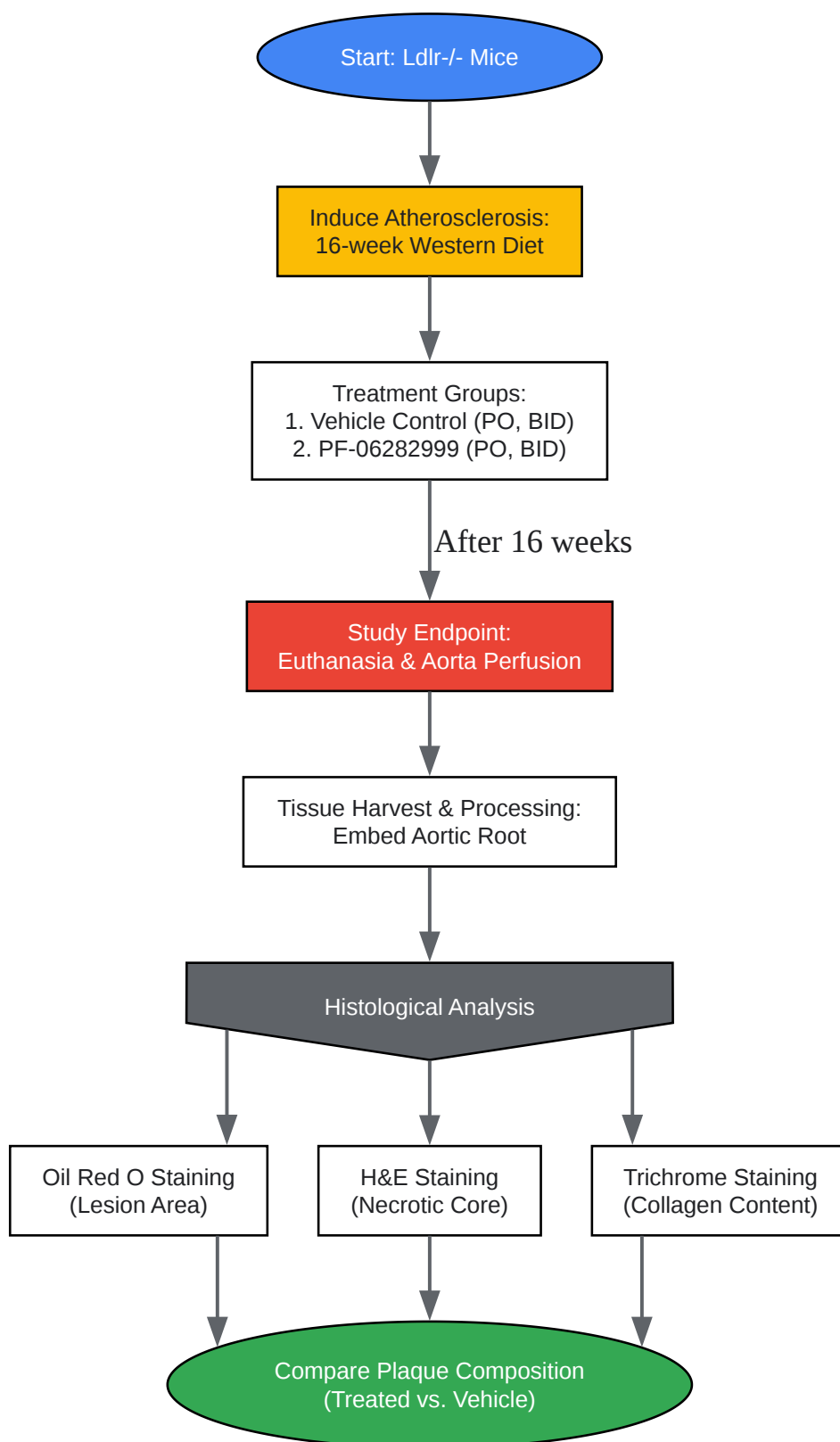
Caption: Experimental workflow for MPO fluorescence-based inhibition assays.

In Vivo Atherosclerosis Efficacy Study

This protocol outlines the key steps used to evaluate **PF-06282999** in a mouse model of atherosclerosis.^[12]

- **Animal Model:** Ldlr^{-/-} mice, which are genetically predisposed to developing atherosclerosis.
- **Diet:** Mice are fed a high-fat "Western diet" for 14-16 weeks to induce and accelerate atherosclerotic plaque formation.
- **Dosing:** **PF-06282999** (e.g., 15 mg/kg) or a vehicle control is administered orally, twice daily (BID), for the duration of the study.
- **Tissue Collection:** At the end of the study, mice are euthanized, and the aorta is perfused and harvested.

- Histological Analysis: The aortic root is sectioned and stained to quantify plaque characteristics.
 - Oil Red O Staining: Used to visualize lipid deposits and measure total lesion area.[\[12\]](#)
 - Mason's Trichrome Staining: Used to quantify collagen content (fibrous cap).
 - Necrotic Core Quantification: The acellular area within the plaque is measured from H&E-stained sections.
- Data Analysis: Plaque composition metrics (necrotic core size, collagen content) are compared between the **PF-06282999**-treated and vehicle-treated groups.



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Caption: Experimental workflow for the in vivo atherosclerosis study.

Conclusion

PF-06282999 is a well-characterized, potent, and selective irreversible inhibitor of myeloperoxidase. Its mechanism-based action ensures high target specificity. Preclinical data demonstrate a favorable pharmacokinetic profile for oral administration and, importantly, an ability to modify atherosclerotic plaque composition toward a more stable phenotype.^[12] While it may not regress existing plaque volume, its potential to reduce necrotic core size and increase collagen content suggests a therapeutic strategy aimed at preventing acute cardiovascular events by stabilizing high-risk, vulnerable plaques.^{[4][12][15]} The progression of **PF-06282999** into clinical trials underscores the therapeutic promise of MPO inhibition for managing cardiovascular and other inflammatory diseases.

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